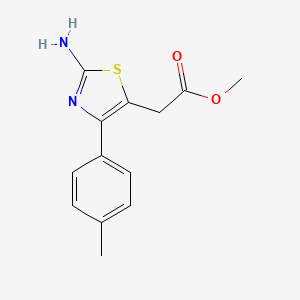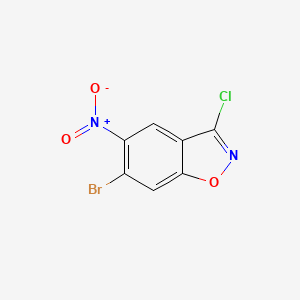![molecular formula C10H9F3O B13520001 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring attached to a phenyl group substituted with a methyl and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylmethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]oxirane
- 2-[4-Methylphenyl]oxirane
- 2-[3-(Trifluoromethyl)phenyl]oxirane
Uniqueness
2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with only one of these groups.
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C10H9F3O/c1-6-2-3-7(9-5-14-9)4-8(6)10(11,12)13/h2-4,9H,5H2,1H3 |
InChI Key |
KAGUVSLJCBRLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)





![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)


![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)

